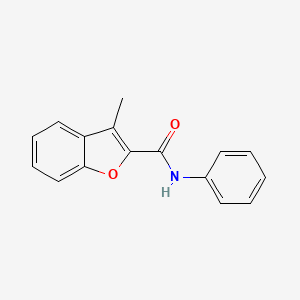

3-methyl-N-phenyl-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-methyl-N-phenyl-1-benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has a chemical structure composed of fused benzene and furan rings . Benzofuran derivatives hold vital biological activities and are used to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

Benzofuran derivatives can be synthesized from various lead compounds . For instance, a series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized from the lead compound 34 (KL-1156) .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The structure–activity relationship (SAR) of several benzofuran derivatives has been studied to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity .Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid, a benzofuran derivative, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, 3-Methylbenzofuran-2-carboxylic acid has a molecular weight of 176.17 and a melting point of 194-197 °C .科学的研究の応用

- Compound 10b : Notably, compound 10b (5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide) has shown significant antiproliferative activity and selective inhibition of HIF-1 .

Matrix Metalloproteinase (MMP) Inhibitors

3-Methylbenzofuran-2-carboxylic acid, a precursor to our compound, is used in the preparation of MMP inhibitors. These inhibitors play a crucial role in treating osteoarthritis by modulating matrix degradation .

Anti-Inflammatory Potential

Benzofuran derivatives, such as bergapten, exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This property makes them relevant for inflammation-related conditions .

作用機序

Target of Action

The primary targets of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide are sigma receptors . Sigma receptors are a class of proteins that are ubiquitous in nature and have been shown to play a crucial role in various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

3-methyl-N-phenyl-1-benzofuran-2-carboxamide interacts with its targets by inhibiting the rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This interaction results in a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Biochemical Pathways

The compound affects the biochemical pathways related to the regulation of sodium ion influx in atrial and myocardial conduction fibers . The downstream effects of this interaction include the reduction of sinus node autonomy and the slowing down of conduction velocity .

Result of Action

The molecular and cellular effects of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide’s action include the inhibition of rapid sodium ion influx in atrial and myocardial conduction fibers . This results in a slowing down of conduction velocity and a reduction in sinus node autonomy . These effects are beneficial in dealing with conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Safety and Hazards

将来の方向性

Benzofuran derivatives have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

特性

IUPAC Name |

3-methyl-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-13-9-5-6-10-14(13)19-15(11)16(18)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUCUJKXPKIWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-phenylacetamide](/img/structure/B6513477.png)

![3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B6513481.png)

![3-[2-(2,4-dimethylphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6513484.png)

![14-(3,4-dimethylphenyl)-17-[(3-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B6513491.png)

![N-(3-chloro-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513499.png)

![1-[(3-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513501.png)

![N-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513517.png)

![3-(2,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6513518.png)

![1-[(4-chlorophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513533.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B6513558.png)

![N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513562.png)

![5-[(4-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6513573.png)